REACTION_CXSMILES
|
[Cl:1][C:2]1[N:3]=[N:4][C:5](Cl)=[CH:6][CH:7]=1.[NH2:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13].C(=O)([O-])[O-].[K+].[K+].ClCCl.CO.C(O)(=O)C>C(O)C>[Cl:1][C:2]1[N:3]=[N:4][C:5]([NH:9][CH2:10][CH2:11][C:12]([OH:14])=[O:13])=[CH:6][CH:7]=1 |f:2.3.4,5.6.7|
|
Name
|
|
Quantity
|
7.45 g
|
Type
|
reactant
|
Smiles
|
ClC=1N=NC(=CC1)Cl
|
Name
|
|
Quantity
|
5.34 g
|
Type
|
reactant
|
Smiles
|
NCCC(=O)O
|
Name
|
|
Quantity
|
4.15 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
dichloromethane methanol acetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClCCl.CO.C(C)(=O)O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the suspension was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
the light brown solid residue was partitioned between ethyl acetate (300 mL) and water (300 mL)
|
Type
|
FILTRATION
|
Details
|
the yellow solid was filtered
|
Type
|
WASH
|
Details
|
washed with absolute ethanol (10 mL) and diethyl ether (2×20 mL)
|
Type
|
CUSTOM
|
Details
|
to give 5.04 g (50%)
|
Name
|
|
Type
|
|
Smiles
|
ClC=1N=NC(=CC1)NCCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |